2-Propyl-1-heptanol

Vue d'ensemble

Description

L'acide acétique de gossypol est un aldéhyde polyphénolique naturel dérivé des graines, des racines et des tiges des plants de coton (espèces Gossypium). Il a été largement étudié pour ses diverses propriétés biologiques, notamment ses activités antifertilité, antivirale, antioxydante, antibactérienne, antimalarique et antitumorale .

Applications De Recherche Scientifique

Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology: Studied for its effects on cell division and its potential as an antimicrobial agent.

Medicine: Investigated for its antitumor properties, particularly in the treatment of various cancers. .

Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.

Mécanisme D'action

Target of Action

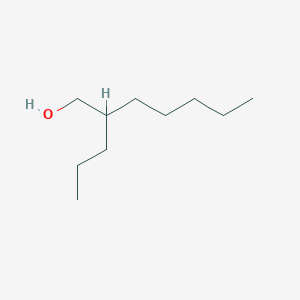

2-Propyl-1-heptanol (2PH) is primarily used in the industrial sector It is a key component in the production of various materials, including plasticizers, resins, processing solvents, and precursors to detergents .

Mode of Action

2PH is an oxo alcohol, meaning that it is produced from the hydroformylation (“oxo synthesis”) of C4 alkenes followed by hydrogenation of the resulting aldehyde . This process results in a compound that can be used in various industrial applications. For instance, it can be used as a raw material for the manufacture of oleate- and palmitate-based materials used by the cosmetics industry .

Biochemical Pathways

As an industrial compound, 2PH does not participate in any known biochemical pathways in the human body. Its primary role is in the production of other compounds. For example, it is a precursor to Di-propylheptylphthalate (DPHP), a component similar to Di-ethylhexylphthalate (DEHP) and Di-octyl-phtalate (DOP) which are made from 2-Ethyl Hexanol (2-EH) .

Result of Action

The primary result of 2PH’s action is its role in the production of various industrial materials. For example, heat stabilizers manufactured for PVC compounds use similar high boiling and high molecular weight oxo-alcohols, which enhance product performance . A promising application of these alcohols would be as precursors to acrylate monomers, potentially conferring enhanced flexibility .

Action Environment

The action of 2PH is influenced by various environmental factors. For instance, its production process involves the hydroformylation of C4 alkenes, a process that requires specific temperature and pressure conditions . Furthermore, the use of 2PH in various applications, such as the production of plasticizers and solvents, may be influenced by regulatory and environmental considerations .

Analyse Biochimique

Biochemical Properties

It is known that 2-Propyl-1-heptanol is a branched C10 fatty alcohol . It is mainly used as a plasticizer alcohol and as a raw material for making surfactants used in detergents or in industrial cleaning agents for hard surface cleaning .

Molecular Mechanism

It is known that it is produced from the hydroformylation of C4 alkenes followed by hydrogenation of the resulting aldehyde

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide acétique de gossypol peut être synthétisé à partir du gossypol, qui est extrait de l'huile de coton. La synthèse implique la réaction du gossypol avec l'anhydride acétique en présence d'un catalyseur tel que la pyridine. La réaction se produit généralement sous reflux et le produit est purifié par recristallisation .

Méthodes de production industrielle : La production industrielle d'acide acétique de gossypol implique l'extraction à grande échelle du gossypol à partir de l'huile de coton, suivie de sa modification chimique. Le processus comprend des étapes d'extraction par solvant, de filtration et de purification pour assurer une pureté et un rendement élevés .

Types de réactions :

Oxydation : L'acide acétique de gossypol peut subir des réactions d'oxydation, conduisant à la formation de quinones.

Réduction : Il peut être réduit pour former des dérivés de dihydrogossypol.

Substitution : L'acide acétique de gossypol peut participer à des réactions de substitution, en particulier avec les nucléophiles, pour former divers dérivés.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène sont couramment utilisés.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions douces.

Principaux produits formés :

Oxydation : Quinones et composés apparentés.

Réduction : Dérivés de dihydrogossypol.

Substitution : Divers dérivés du gossypol avec des groupes fonctionnels modifiés.

4. Applications de la recherche scientifique

Chimie : Utilisé comme matière première pour la synthèse de divers dérivés présentant des activités biologiques potentielles.

Biologie : Étudié pour ses effets sur la division cellulaire et son potentiel en tant qu'agent antimicrobien.

Médecine : Enquête sur ses propriétés antitumorales, en particulier dans le traitement de divers cancers. .

5. Mécanisme d'action

L'acide acétique de gossypol exerce ses effets par le biais de multiples mécanismes :

Activité antitumorale : Il inhibe la famille Bcl-2 des protéines anti-apoptotiques, favorisant l'apoptose dans les cellules tumorales.

Activité antimicrobienne : Il interfère avec l'assemblage de la protéine de division cellulaire FtsZ dans les bactéries, inhibant la division cellulaire bactérienne.

Comparaison Avec Des Composés Similaires

L'acide acétique de gossypol est unique en raison de son double mécanisme d'action et de ses diverses activités biologiques. Des composés similaires comprennent :

Gossypol : Le composé parent, qui présente également des activités antifertilité et antitumorales.

Apogossypol : Un dérivé aux propriétés antitumorales améliorées.

Gossypolone : Un autre dérivé avec des applications thérapeutiques potentielles.

L'acide acétique de gossypol se distingue par sa capacité à cibler plusieurs voies et son potentiel d'utilisation dans des thérapies combinées .

Propriétés

IUPAC Name |

2-propylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-5-6-8-10(9-11)7-4-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQLIQIAXYRMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029302 | |

| Record name | 2-Propyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Heptanol, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10042-59-8 | |

| Record name | 2-Propylheptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10042-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-1-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanol, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYL-1-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROZ1V94YZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient method for synthesizing 2-propyl-1-heptanol according to the provided research?

A1: The research suggests that this compound can be synthesized via two main routes:

- Guerbet Reaction: This method involves the catalytic coupling of n-pentanol. [] Various factors influence the reaction, including the type of catalyst (VIII group metals like Pt, Pd, Ir, Ru, Rh), support material (C, Al2O3, TiO2, CeO2, ZrO2), reaction temperature, and pressure. []

- Esterification: this compound can be reacted with phthalic acid in the presence of a solid superacid catalyst to synthesize Di-(2-propyl heptyl) phthalate. [] This method focuses on optimizing reaction conditions like the ratio of alcohol to acid, catalyst dosage, temperature, and time to maximize yield. []

Q2: How do the structural properties of this compound influence its applications?

A2: While the provided research doesn't delve into the detailed spectroscopic characterization of this compound, its branched structure significantly impacts its properties and potential applications:

- Surfactant Properties: When this compound is used to synthesize branched chain glycosides, the resulting molecules exhibit surface-active properties. [] Factors like the degree of polymerization and mixing with other branched alcohols influence the critical micelle concentration (CMC), surface tension, and foaming and emulsifying abilities. []

- Extractant in Liquid-Liquid Equilibrium: The research explores the use of this compound as an extractant in separating 1,3-propanediol from aqueous solutions. [] Its liquid properties and ability to selectively dissolve specific compounds make it a potential candidate for liquid-liquid extraction processes. []

Q3: What are the limitations of the current research on this compound?

A3: The provided research primarily focuses on the synthesis and specific applications of this compound. Further investigation is needed in several areas:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B125039.png)

![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)